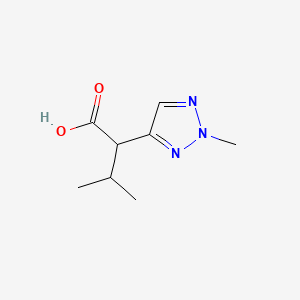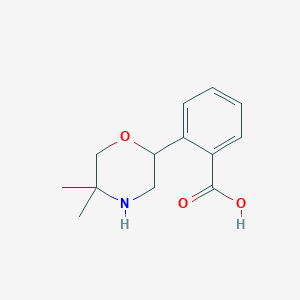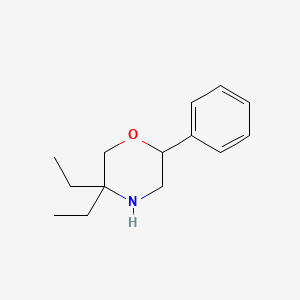![molecular formula C15H17N3O B13065312 (Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a tert-butyl group, a methoxy group, and an indeno-pyrazole core, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with carbonyl compounds, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of (Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-butyl-4-methoxy-2H-indeno[1,2-c]pyrazole
- N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine
- tert-butyl-2H-indeno[1,2-c]pyrazol-4-imine
Uniqueness
(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine stands out due to its unique combination of functional groups and its specific stereochemistry
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(16-17-14)9-7-5-6-8-10(9)13(11)18-19-4/h5-8H,1-4H3,(H,16,17)/b18-13- |
Clé InChI |
NDNVPYFEFAJTDB-AQTBWJFISA-N |
SMILES isomérique |
CC(C)(C)C1=C\2C(=NN1)C3=CC=CC=C3/C2=N/OC |
SMILES canonique |
CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


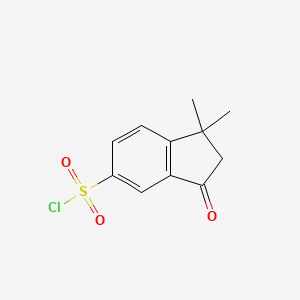
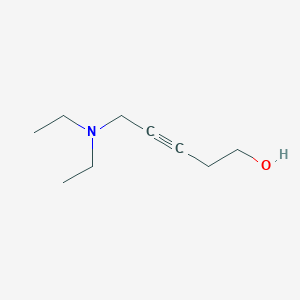
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
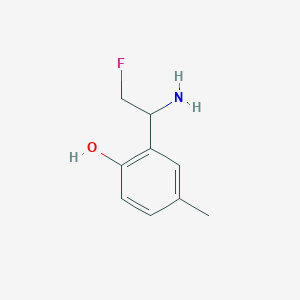

![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
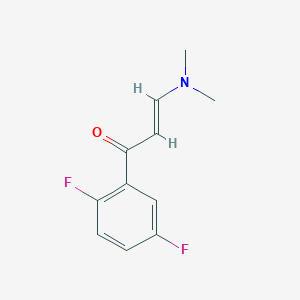
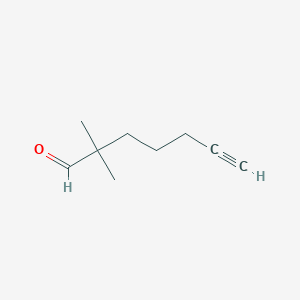
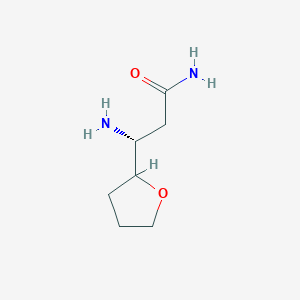
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
